molecular formula C15H15N3O4S B2475350 N,N-dimethyl-4-nitro-N'-(phenylsulfonyl)benzenecarboximidamide CAS No. 838843-78-0

N,N-dimethyl-4-nitro-N'-(phenylsulfonyl)benzenecarboximidamide

Cat. No.: B2475350
CAS No.: 838843-78-0
M. Wt: 333.36
InChI Key: BMXJQZUPKZKPPK-NXVVXOECSA-N
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Description

N,N-dimethyl-4-nitro-N'-(phenylsulfonyl)benzenecarboximidamide is a useful research compound. Its molecular formula is C15H15N3O4S and its molecular weight is 333.36. The purity is usually 95%.
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Scientific Research Applications

Electrochemical and Chemical Synthesis

N,N-dimethyl-4-nitro-N'-(phenylsulfonyl)benzenecarboximidamide is utilized in the synthesis of sulfonamide and disulfonamide derivatives via electrochemical and chemical reactions. Khazalpour and Nematollahi (2015) demonstrated the synthesis of different types of sulfonamide derivatives of N,N-dimethyl-1,4-benzenediamine through electrochemical oxidation and chemical reactions, yielding N,N-diarylsulfonyl and N-arylsulfonyl-3-arylsulfonyl derivatives with high purity and efficiency (Khazalpour & Nematollahi, 2015).

Material Science and Polymer Chemistry

In material science, this compound contributes to the development of new organosoluble polyimides with improved solubility and thermal properties. Liaw et al. (2001) synthesized new polyimides via the poly(amic acid) precursors, resulting in transparent, flexible, and tough polyimide films. These materials exhibited excellent solubility and high thermal stability, making them suitable for advanced material applications (Liaw, Liaw, & Yu, 2001).

Organic Magnetic Materials

The compound also plays a role in the development of organic magnetic materials. Ferrer et al. (2001) synthesized highly stable nitroxide radicals, which demonstrated the significance of hydrogen bonds in benzimidazole-based organic magnetic materials. These materials crystallized as dimeric pairs with unique magnetic properties, offering insights into the design of new magnetic materials (Ferrer, Lahti, George, Oliete, Julier, & Palacio, 2001).

Advanced Oxidation Processes

In environmental science, the compound is involved in advanced oxidation processes for pollutant degradation. Zheng et al. (2021) investigated the MnCo2O4/g-C3N4 composite's ability to activate peroxymonosulfate for nitrobenzene degradation. This study detailed the electron transfer during the formation of active components, showcasing the potential of such systems in treating industrial wastewater and degrading phenyl pollutants (Zheng et al., 2021).

Safety and Hazards

The safety data sheet for a related compound, “N,N-Dimethyl-4-nitroaniline”, indicates that it may form combustible dust concentrations in air, cause skin and eye irritation, and may cause respiratory irritation. It is toxic if swallowed, in contact with skin, or if inhaled . It is recommended to handle this compound with appropriate safety measures. The safety and hazards of “N,N-dimethyl-4-nitro-N’-(phenylsulfonyl)benzenecarboximidamide” may be similar, but specific data is not available.

Properties

IUPAC Name

N'-(benzenesulfonyl)-N,N-dimethyl-4-nitrobenzenecarboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O4S/c1-17(2)15(12-8-10-13(11-9-12)18(19)20)16-23(21,22)14-6-4-3-5-7-14/h3-11H,1-2H3/b16-15-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMXJQZUPKZKPPK-NXVVXOECSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=NS(=O)(=O)C1=CC=CC=C1)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C(=N\S(=O)(=O)C1=CC=CC=C1)/C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.